
Methyl chlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chlorate is a hypothetical organic compound with the chemical formula CH₃ClO₃. It is considered the methyl ester of chloric acid. Despite its theoretical existence, attempts to synthesize this compound have been unsuccessful . The compound is suspected to be highly hazardous, potentially flammable, and explosive under certain conditions .
Métodos De Preparación
Due to the hypothetical nature of methyl chlorate, there are no established synthetic routes or industrial production methods. if it were to be synthesized, it would likely involve the esterification of chloric acid with methanol under controlled conditions. The lack of successful synthesis attempts means that detailed reaction conditions and industrial methods are not available .
Análisis De Reacciones Químicas
As methyl chlorate has not been successfully synthesized, its chemical reactions remain speculative. If it were to exist, it might undergo the following types of reactions:
Oxidation: Given its potential as a strong oxidizing agent, this compound could participate in oxidation reactions.
Reduction: It might be reduced to form less oxidized species.
Substitution: this compound could potentially undergo nucleophilic substitution reactions, where the chlorate group is replaced by other nucleophiles.
Common reagents and conditions for these reactions would depend on the specific reaction pathway. The major products formed would vary based on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Due to the lack of successful synthesis, methyl chlorate does not have direct scientific research applications
Chemistry: As a strong oxidizing agent, it could be used in oxidation reactions.
Biology and Medicine: Its reactivity might make it useful in biochemical assays or as a reagent in medicinal chemistry.
Industry: If synthesized, it could be used in industrial processes requiring strong oxidizing agents.
Mecanismo De Acción
The mechanism of action for methyl chlorate remains speculative due to its hypothetical nature. If it were to exist, its effects would likely involve oxidation-reduction reactions, given its potential as a strong oxidizing agent. The molecular targets and pathways would depend on the specific application and the nature of the reactions it participates in .
Comparación Con Compuestos Similares
Methyl chlorate can be compared to other chlorate esters and similar oxidizing agents:
Methyl Perchlorate (CH₃ClO₄):
Ethyl Chlorate (C₂H₅ClO₃):
Chloromethane (CH₃Cl): A simpler compound with a single chlorine atom, used industrially but less reactive than this compound.
The uniqueness of this compound lies in its theoretical properties as a strong oxidizing agent and its potential reactivity, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
91589-75-2 |
|---|---|
Fórmula molecular |
CH3ClO3 |
Peso molecular |
98.48 g/mol |
Nombre IUPAC |
methyl chlorate |
InChI |
InChI=1S/CH3ClO3/c1-5-2(3)4/h1H3 |
Clave InChI |
NHNMRJSHULPMIM-UHFFFAOYSA-N |
SMILES canónico |
COCl(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


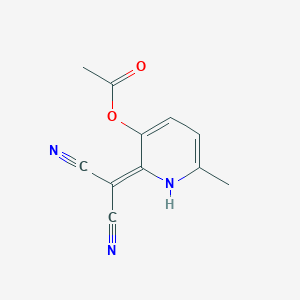
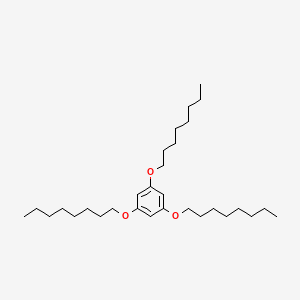
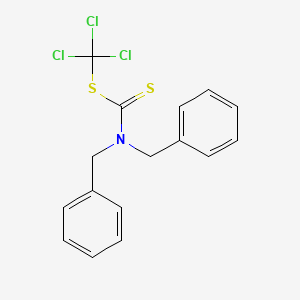
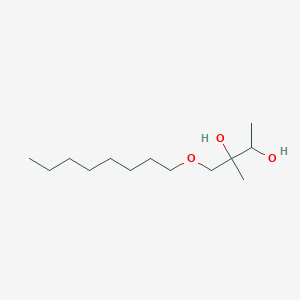
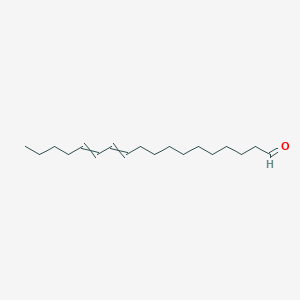
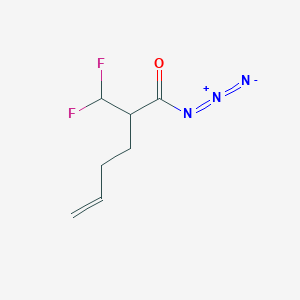
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
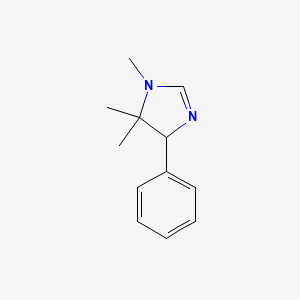

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

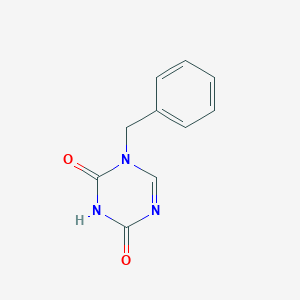
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
